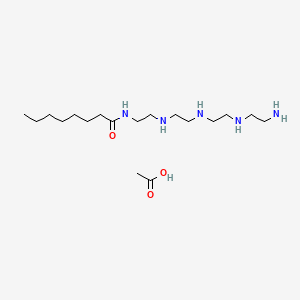

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octanamide monoacetate

Description

Properties

CAS No. |

83968-61-0 |

|---|---|

Molecular Formula |

C18H41N5O3 |

Molecular Weight |

375.6 g/mol |

IUPAC Name |

acetic acid;N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octanamide |

InChI |

InChI=1S/C16H37N5O.C2H4O2/c1-2-3-4-5-6-7-16(22)21-15-14-20-13-12-19-11-10-18-9-8-17;1-2(3)4/h18-20H,2-15,17H2,1H3,(H,21,22);1H3,(H,3,4) |

InChI Key |

FYNYBQMIIGVZQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]octanamide monoacetate involves multiple synthetic routes. One common method includes the reaction of octanoyl chloride with a polyamine, followed by neutralization with acetic acid to form the monoacetate salt. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]octanamide monoacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides and carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted amides.

Scientific Research Applications

N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]octanamide monoacetate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: This compound is utilized in the study of enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]octanamide monoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity and modulating various biochemical pathways. This interaction is crucial in its applications in drug development and enzyme inhibition studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

Table 1: Alkyl Chain-Dependent Properties

*Estimated based on structural similarity.

Key Observations :

Unsaturated and Functionalized Analogs

Table 2: Impact of Unsaturation and Functional Groups

Key Observations :

- Unsaturation Effects : Double bonds (e.g., 9,12-dienamide) introduce kinks in alkyl chains, reducing melting points and improving compatibility with lipid bilayers .

- Functional Groups : Hydroxyethyl substitutions (e.g., in myristamide analog) reduce hydrogen-bonding capacity, altering interaction with biological targets .

Nitrogen Content and Branching

Table 3: Nitrogen Core Variations

Key Observations :

- Cationic Charge: Higher nitrogen content (e.g., tetraethylenetriamine) improves DNA/RNA binding efficiency, relevant for non-viral gene transfection .

- Branching : Linear vs. branched cores influence steric hindrance and interaction with anionic biomolecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.